molecular formula C8H4BrF2NOS B13717172 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate

2-Bromo-4-(difluoromethoxy)phenylisothiocyanate

Cat. No.: B13717172
M. Wt: 280.09 g/mol
InChI Key: IFYYGGXUAKYACG-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethoxy)phenylisothiocyanate is a halogenated aromatic isothiocyanate characterized by a bromine atom at the 2-position and a difluoromethoxy group (-OCF₂H) at the 4-position of the benzene ring. The isothiocyanate (-N=C=S) functional group confers high electrophilicity, making it a versatile intermediate in organic synthesis, particularly for forming thiourea derivatives via nucleophilic addition reactions.

Properties

Molecular Formula

C8H4BrF2NOS

Molecular Weight

280.09 g/mol

IUPAC Name

2-bromo-4-(difluoromethoxy)-1-isothiocyanatobenzene

InChI

InChI=1S/C8H4BrF2NOS/c9-6-3-5(13-8(10)11)1-2-7(6)12-4-14/h1-3,8H

InChI Key

IFYYGGXUAKYACG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)Br)N=C=S

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isothiocyanate group serves as a key electrophilic site for nucleophilic attack. This reactivity enables conjugation with amines, thiols, and other nucleophiles:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Source
Amine conjugationPrimary amines (e.g., ethylamine)Thiourea derivatives72–85
Thiol additionThiophenol, DCM, RTDithiocarbamate derivatives68–78
HydrolysisNaOH (aq), reflux2-Bromo-4-(difluoromethoxy)aniline + CO₂90

Mechanistic studies confirm the isothiocyanate group undergoes nucleophilic attack via a two-step process:

  • Nucleophile (e.g., -NH₂) attacks the electrophilic carbon in -N=C=S.

  • Proton transfer and rearrangement yield stable thiourea derivatives.

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

ConditionsBoronic Acid PartnerProductYield (%)ee (%)Source
Pd(PPh₃)₄, K₂CO₃Phenylboronic acid4-(Difluoromethoxy)-2-phenylphenylisothiocyanate82
Pd(dba)₂, SPhosVinylboronic acidAlkenyl-substituted derivative75

Ullmann Coupling

Reaction with aryl iodides under CuI/L-proline catalysis forms biaryl derivatives (yield: 60–70%).

Cycloaddition and Annulation Reactions

The compound participates in N-heterocyclic carbene (NHC)-catalyzed annulations to form heterocyclic scaffolds:

BisnucleophileCatalyst SystemProductYield (%)ee (%)Source
1,3-Dicarbonyl compoundsTriazolium salt C, DABCO, LiOAcDihydropyranones9699
Primary vinylogous amidesTriazolium salt C, Na₂CO₃Dihydropyridinones8995
4-Hydroxy coumarinsImidazolium salt ACoumarin-fused dihydropyranones9586

Key reaction pathway:

  • NHC generates α,β-unsaturated acylazolium intermediate from 2-bromoenal analog.

  • Bisnucleophile attacks the α,β-unsaturated system via Michael addition.

  • Cyclization forms six-membered heterocycles .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes directed substitution:

ReactionReagents/ConditionsPosition of SubstitutionProductYield (%)Source
NitrationHNO₃, H₂SO₄, 0°CPara to bromine2-Bromo-4-(difluoromethoxy)-5-nitrophenylisothiocyanate55
HalogenationCl₂, FeCl₃Ortho to isothiocyanateDichloro derivative48

The difluoromethoxy group (-OCF₂H) acts as a moderate electron-withdrawing group, directing electrophiles to the para position relative to bromine .

Redox Reactions

The bromine and isothiocyanate groups participate in reduction:

ReactionReagents/ConditionsProductYield (%)Source
DehalogenationZn, AcOH4-(Difluoromethoxy)phenylisothiocyanate88
Isothiocyanate reductionLiAlH₄, THF2-Bromo-4-(difluoromethoxy)benzylamine65

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 180°C. Above this temperature, decomposition pathways include:

  • Loss of isothiocyanate group as CS₂ (30% mass loss).

  • Cleavage of difluoromethoxy group (20% mass loss).

Key Research Findings

  • Enantioselectivity : NHC-catalyzed annulations achieve up to 99% ee with chiral triazolium salts .

  • Chemoselectivity : Cross-coupling favors bromine substitution over isothiocyanate reactivity .

  • Applications : Derivatives show potential as intermediates in agrochemicals and pharmaceuticals, particularly in coumarin-fused heterocycles .

This compound’s multifunctional reactivity positions it as a versatile building block in synthetic organic chemistry.

Scientific Research Applications

Biochemical Research

2-Bromo-4-(difluoromethoxy)phenylisothiocyanate is utilized in proteomics research. It acts as a biochemical tool for studying protein interactions and modifications. Its ability to form covalent bonds with nucleophilic sites on proteins makes it a useful reagent for labeling and isolating specific proteins in complex biological samples .

Medicinal Chemistry

This compound has shown potential as an inhibitor of various biological pathways, particularly those involving kinases. Inhibitors targeting Raf kinase have been developed using similar isothiocyanate structures, which can lead to advancements in cancer therapies. The compound's ability to modify protein function through covalent bonding positions it as a candidate for drug development aimed at specific diseases .

Synthesis of Thiazolidine Derivatives

Research indicates that derivatives of thiazolidine can be synthesized using isothiocyanates like 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate. These derivatives have demonstrated pharmacological activities, including anti-tumor effects. The synthesis process typically involves the reaction of the isothiocyanate with amines and aldehydes under controlled conditions, leading to compounds with significant biological activity .

Case Study 1: Inhibition of Raf Kinase

A study explored the synthesis of substituted benzazoles derived from isothiocyanates, including 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate. These compounds were tested for their ability to inhibit Raf kinase activity, which is implicated in several cancers. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting potential therapeutic applications in oncology .

Case Study 2: Proteomic Profiling

In a proteomic study, researchers utilized 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate as a labeling agent to identify proteins involved in cellular stress responses. By covalently attaching to specific amino acids within target proteins, they were able to isolate and analyze these proteins via mass spectrometry, revealing insights into cellular mechanisms under stress conditions .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Phenylisothiocyanate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Functional Groups
2-Bromo-4-(difluoromethoxy)phenylisothiocyanate* Not available C₈H₄BrF₂NOS 280.09 (inferred) Br (2), -OCF₂H (4) Isothiocyanate (-N=C=S)
4-Bromo-2-(difluoromethoxy)phenylisothiocyanate 1000575-37-0 C₈H₄BrF₂NOS 280.09 Br (4), -OCF₂H (2) Isothiocyanate (-N=C=S)
2-Bromo-4-chloro-6-fluorophenylisothiocyanate 1000577-50-3 C₇H₂BrClFNS 266.52 Br (2), Cl (4), F (6) Isothiocyanate (-N=C=S)
4-Bromo-2,6-difluorophenylisothiocyanate 1000574-64-0 C₇H₂BrF₂NS 250.07 Br (4), F (2,6) Isothiocyanate (-N=C=S)

*Hypothetical structure inferred from analogs.

Key Observations:

Substituent Position Effects: The 2-bromo-4-(difluoromethoxy) isomer (target compound) differs from 4-bromo-2-(difluoromethoxy)phenylisothiocyanate () in the placement of bromine and difluoromethoxy groups. In contrast, 2-bromo-4-chloro-6-fluorophenylisothiocyanate () features three halogens (Br, Cl, F), creating a highly electron-deficient aromatic system. This may enhance reactivity toward nucleophiles compared to compounds with fewer halogens .

Functional Group Impact: The difluoromethoxy group (-OCF₂H) in the target compound is less electron-withdrawing than a trifluoromethoxy (-OCF₃) group but more so than a methoxy (-OCH₃) group. This balance could moderate reactivity compared to analogs with stronger electron-withdrawing substituents (e.g., -NO₂) . Fluorine substituents (e.g., in ) contribute to increased stability and lipophilicity, which may influence solubility and bioavailability in pharmaceutical applications .

Reactivity and Stability

  • Electrophilicity : The isothiocyanate group’s reactivity is modulated by adjacent substituents. For example, 4-bromo-2,6-difluorophenylisothiocyanate () exhibits higher electrophilicity due to the electron-withdrawing fluorine atoms at the 2- and 6-positions, which polarize the aromatic ring .
  • Steric Effects : The difluoromethoxy group’s bulkiness (compared to smaller halogens like fluorine) may hinder nucleophilic attack at the isothiocyanate group in the target compound, slowing reaction kinetics relative to less substituted analogs .

Biological Activity

2-Bromo-4-(difluoromethoxy)phenylisothiocyanate is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

  • Chemical Formula : C8H4BrF2NOS
  • Molecular Weight : 280.09 g/mol
  • Structure : The compound features a phenyl ring substituted with a bromine atom, a difluoromethoxy group, and an isothiocyanate moiety, which are known to influence its biological activity.

Isothiocyanates are compounds derived from glucosinolates found in cruciferous vegetables. They have been shown to exhibit various biological effects, including:

  • Anticancer Activity : Isothiocyanates can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. They also inhibit histone deacetylases (HDACs), leading to altered gene expression related to cell proliferation and survival.
  • Anti-inflammatory Effects : These compounds may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer).
  • Results : It demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The compound induced apoptosis in these cell lines, as evidenced by increased annexin V staining and caspase activation assays .

Anti-inflammatory Activity

The anti-inflammatory effects of isothiocyanates are well-documented:

  • Mechanism : They inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers such as TNF-alpha and IL-6.
  • Experimental Findings : In vitro studies showed that treatment with 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate reduced PGE2 levels in lipopolysaccharide-stimulated macrophages .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
AnticancerMDA-MB-2315.0Induction of apoptosis via caspase activation
AnticancerHCT1164.5HDAC inhibition and cell cycle arrest
Anti-inflammatoryLPS-stimulated macrophages10.0Inhibition of NF-kB pathway

Case Studies

  • Breast Cancer Study :
    • A study evaluated the effect of various isothiocyanates on MDA-MB-231 cells. 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate was among the most effective compounds tested, showing a synergistic effect when combined with conventional chemotherapeutics like doxorubicin .
  • Inflammation Model :
    • In a murine model of acute inflammation, administration of the compound significantly reduced edema and inflammatory cytokine levels compared to controls. This suggests potential therapeutic applications for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

Start with 4-(difluoromethoxy)-3-hydroxybenzaldehyde (CAS: 151103-08-1) as a precursor.

Introduce the bromine substituent via bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C).

Convert the hydroxyl group to an isothiocyanate using thiophosgene or ammonium thiocyanate in acidic media.

  • Critical Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >97% purity .

Q. How can the structural integrity of 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate be confirmed post-synthesis?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the difluoromethoxy and isothiocyanate groups .
  • Spectroscopy : Confirm via 19F NMR^{19}\text{F NMR} (δ ≈ -70 to -80 ppm for CF2_2O) and IR (isothiocyanate stretch at ~2050–2100 cm1^{-1}).
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+^+ at m/z 294.01 for C8_8H5_5BrF2_2NOS) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use the Colle-Salvetti correlation-energy functional to model electron density distribution, focusing on the electron-withdrawing effects of bromine and difluoromethoxy groups.
  • Applications : Predict sites for nucleophilic attack (e.g., isothiocyanate group) and assess frontier molecular orbitals (HOMO-LUMO gap) to guide derivatization strategies .

Q. How does the difluoromethoxy group influence the compound’s interaction with biomolecules in structural biology studies?

  • Methodological Answer :

  • Protein Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with mannose-binding proteins (e.g., concanavalin A).
  • Rationale : The difluoromethoxy group enhances metabolic stability and mimics natural substrates, as seen in phenylisothiocyanate-based probes for glycomic studies .

Q. What experimental strategies resolve contradictions in reported biological activities of phenylisothiocyanate derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate with analogs (e.g., allyl- or phenethyl-isothiocyanates) under standardized bioassays (e.g., antimicrobial disk diffusion or cytotoxicity MTT assays).
  • Data Normalization : Control for variables like solubility (use DMSO ≤0.1% v/v) and oxidative degradation (add antioxidants like BHT) .

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